molecular formula C16H14BrNO4 B3476651 methyl 4-[2-(4-bromophenoxy)acetamido]benzoate

methyl 4-[2-(4-bromophenoxy)acetamido]benzoate

Cat. No.: B3476651
M. Wt: 364.19 g/mol
InChI Key: LGAZGMUWMGRARE-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-bromophenoxy)acetamido]benzoate is an organic compound with the molecular formula C16H14BrNO4. It is a derivative of benzoic acid and contains a bromophenoxy group, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(4-bromophenoxy)acetamido]benzoate typically involves the following steps:

    Preparation of 4-bromophenoxyacetic acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the amide bond: The 4-bromophenoxyacetic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-bromophenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4-[2-(4-bromophenoxy)acetamido]benzoic acid.

    Reduction: 4-[2-(4-bromophenoxy)ethylamino]benzoate.

Scientific Research Applications

Methyl 4-[2-(4-bromophenoxy)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[2-(4-bromophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding, while the amide and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-2-methoxybenzoate
  • Methyl 2-acetamido-4-bromobenzoate
  • Methyl 4-(4-bromophenoxy)benzoate

Uniqueness

Methyl 4-[2-(4-bromophenoxy)acetamido]benzoate is unique due to the presence of both the bromophenoxy and acetamido groups, which confer distinct chemical and biological properties. This combination allows for specific interactions that are not possible with other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-16(20)11-2-6-13(7-3-11)18-15(19)10-22-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAZGMUWMGRARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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